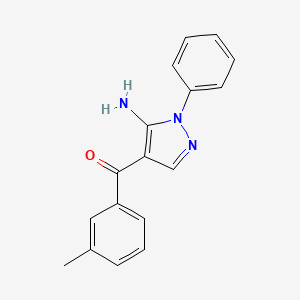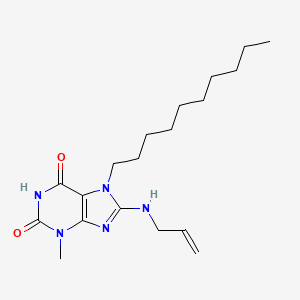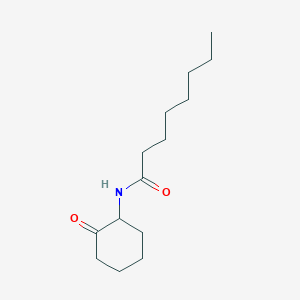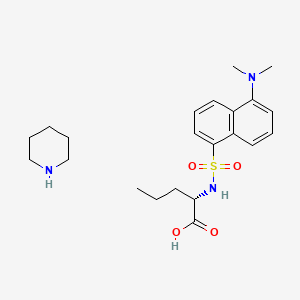
3-Methyl-1-butanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-butanesulfonic acid: is an organic compound with the molecular formula C5H12O3S. It is a sulfonic acid derivative, characterized by the presence of a sulfonic acid group (-SO3H) attached to a butane chain with a methyl substitution at the third carbon. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butanesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of 3-methyl-1-butanol using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent over-sulfonation and to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1-butanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfinic acids or thiols.
Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfinic acids, thiols
Substitution: Halides, amines
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-1-butanesulfonic acid is used as a catalyst in various organic reactions, including esterification and transesterification. Its strong acidic nature makes it an effective catalyst for these processes.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its ability to modify proteins through sulfonation reactions is valuable in understanding protein function and regulation.
Medicine: this compound is explored for its potential therapeutic applications, particularly in drug delivery systems. Its sulfonic acid group can enhance the solubility and stability of pharmaceutical compounds.
Industry: In industrial applications, this compound is used in the production of detergents, surfactants, and ion-exchange resins
Wirkmechanismus
The mechanism of action of 3-methyl-1-butanesulfonic acid involves its strong acidic nature, which allows it to donate protons (H+) readily. This property makes it an effective catalyst in various chemical reactions. The sulfonic acid group can interact with substrates, facilitating the formation of intermediates and transition states, thereby accelerating reaction rates.
Molecular Targets and Pathways: In biological systems, the sulfonic acid group can interact with amino acid residues in proteins, leading to modifications that affect protein function. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-Butanesulfonic acid
- 2-Methyl-1-butanesulfonic acid
- 3-Methyl-2-butanesulfonic acid
Comparison: 3-Methyl-1-butanesulfonic acid is unique due to the specific position of the methyl group on the butane chain. This structural difference can influence its reactivity and interactions with other molecules. Compared to 1-butanesulfonic acid, the presence of the methyl group in this compound can lead to steric hindrance, affecting its catalytic properties and reaction outcomes.
Eigenschaften
CAS-Nummer |
5343-41-9 |
|---|---|
Molekularformel |
C5H12O3S |
Molekulargewicht |
152.21 g/mol |
IUPAC-Name |
3-methylbutane-1-sulfonic acid |
InChI |
InChI=1S/C5H12O3S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H,6,7,8) |
InChI-Schlüssel |
HYZYOKHLDUXUQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide;hydrate](/img/structure/B12046024.png)

![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]nicotinamide, AldrichCPR](/img/structure/B12046031.png)



